DI-beta-D-Xylopyranosylamine
Overview
Description
Di-beta-D-Xylopyranosylamine is a diglycosylamine . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The empirical formula of Di-beta-D-Xylopyranosylamine is C10H19NO8 . The molecular weight is 281.26 . The SMILES string representation is O[C@@H]1COC@@HC@H[C@H]2O)C@H[C@H]1O
.
Physical And Chemical Properties Analysis
Di-beta-D-Xylopyranosylamine is a powder . It is soluble in water at a concentration of 50 mg/mL . The storage temperature is 2-8°C .
Scientific Research Applications
Enzymatic Properties and Industrial Applications
Xylanases from Fungi
Xylanases, including enzymes that act on beta-D-xylopyranosyl units, are crucial in the hydrolysis of xylan, a principal type of hemicellulose. These enzymes are produced by various organisms, including fungi, and have significant industrial applications. They are used in animal feed, food and beverage production, textile processing, and the manufacture of biofuels and chemicals like ethanol and xylitol. The review by Polizeli et al. highlights the biochemical properties of xylanases and their commercial relevance, emphasizing their role in the breakdown of plant polysaccharides for various applications (Polizeli et al., 2005).
Biochemical Studies and Cellular Processes
Proteoglycan Synthesis and Cellular Proliferation
Research by Potter-Perigo et al. explored the effects of beta-D-xylosides on proteoglycan synthesis and cellular proliferation. Beta-D-xylosides can perturb proteoglycan synthesis via the false acceptor pathway, which impacts various cellular processes, including proliferation, without being cytotoxic. This study provides insights into how cells can maintain growth while experiencing disruptions in proteoglycan metabolism, implicating beta-D-xylosides in the modulation of cellular functions beyond their enzymatic hydrolysis roles (Potter-Perigo et al., 1992).
Synthesis and Chemical Modification
Synthesis of Naphthoxylosides
Jacobsson and Ellervik conducted a study on the synthesis of beta-D-xylopyranosidic compounds, including 2-(6-hydroxynaphthyl)-beta-D-xylopyranoside, on a solid support. This research is pivotal in understanding the selective antiproliferative effects of such compounds and opens avenues for developing new chemical entities based on DI-beta-D-Xylopyranosylamine structures. The methodological approach to synthesizing these xylosides offers a foundation for further biochemical and industrial applications (Jacobsson & Ellervik, 2002).
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S,5R)-2-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO8/c12-3-1-18-9(7(16)5(3)14)11-10-8(17)6(15)4(13)2-19-10/h3-17H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQLRJPDYLYTMJ-IJNKSVJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2C(C(C(CO2)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)N[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555914 | |
Record name | (2R,3R,4S,5R)-2-{[(2R,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]amino}oxane-3,4,5-triol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DI-beta-D-Xylopyranosylamine | |
CAS RN |
62983-70-4 | |
Record name | (2R,3R,4S,5R)-2-{[(2R,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]amino}oxane-3,4,5-triol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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